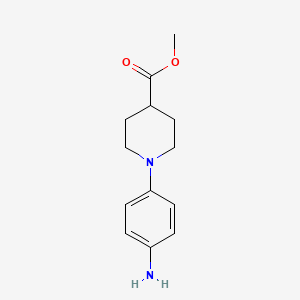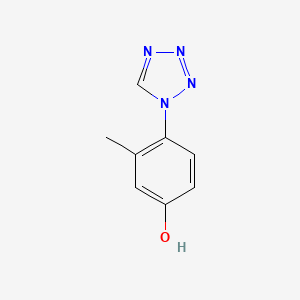![molecular formula C7H8BNO2 B1461980 Ácido [(E)-2-(3-piridinil)vinil]borónico CAS No. 352525-93-0](/img/structure/B1461980.png)
Ácido [(E)-2-(3-piridinil)vinil]borónico
Descripción general
Descripción
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid is a versatile organoboron compound widely used in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boronic acid group attached to a vinyl group, which is further connected to a pyridine ring. The unique structure of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid allows it to participate in various chemical reactions, making it a valuable reagent in scientific research.
Aplicaciones Científicas De Investigación
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Análisis Bioquímico
Biochemical Properties
[(E)-2-(3-Pyridinyl)vinyl]boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site of the enzyme. The boronic acid group in [(E)-2-(3-Pyridinyl)vinyl]boronic acid can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in the enzyme’s active site, leading to inhibition of enzyme activity . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups .
Cellular Effects
[(E)-2-(3-Pyridinyl)vinyl]boronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases . This inhibition can lead to alterations in downstream signaling events, affecting gene expression and cellular responses. Furthermore, [(E)-2-(3-Pyridinyl)vinyl]boronic acid has been reported to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of [(E)-2-(3-Pyridinyl)vinyl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a boronate complex with the hydroxyl groups of serine or threonine residues . This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that [(E)-2-(3-Pyridinyl)vinyl]boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse effects.
Metabolic Pathways
[(E)-2-(3-Pyridinyl)vinyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and metabolic regulation. This compound can interact with enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of [(E)-2-(3-Pyridinyl)vinyl]boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can bind to intracellular proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects on cellular function.
Subcellular Localization
[(E)-2-(3-Pyridinyl)vinyl]boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can be directed to the nucleus by interacting with nuclear localization signals on transcription factors and other nuclear proteins . Additionally, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a halopyridine with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon–carbon or carbon–heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alkanes.
Substitution: Various substituted pyridines and vinyl derivatives.
Mecanismo De Acción
The mechanism of action of (E)-(2-(Pyridin-3-yl)vinyl)boronic acid involves its ability to form stable carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . This compound’s unique structure allows it to interact with various molecular targets and pathways, making it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Vinylboronic acid: Similar structure but lacks the pyridine ring.
Pyridinylboronic acid: Similar structure but lacks the vinyl group.
Uniqueness
(E)-(2-(Pyridin-3-yl)vinyl)boronic acid is unique due to its combination of a pyridine ring and a vinyl group, which enhances its reactivity and versatility in various chemical reactions. This compound’s ability to participate in multiple types of reactions makes it a valuable reagent in scientific research .
Propiedades
IUPAC Name |
2-pyridin-3-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMUYDNWFCHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CN=CC=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699385 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-93-0 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


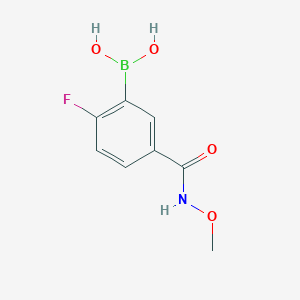
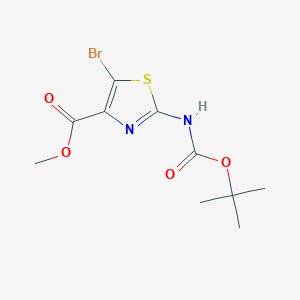
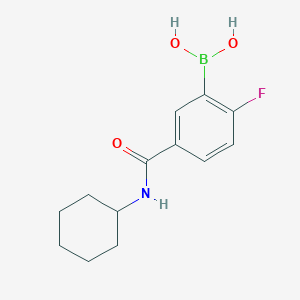
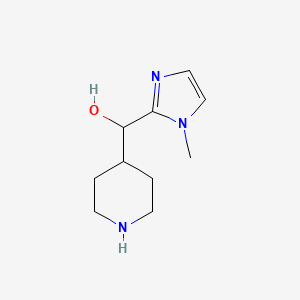

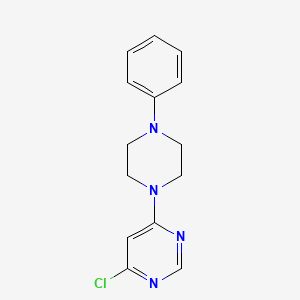
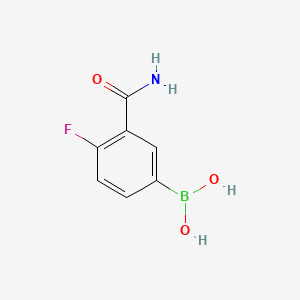

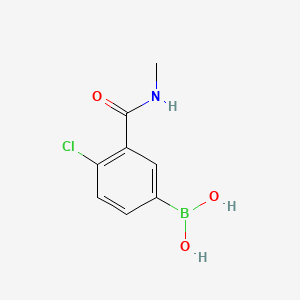
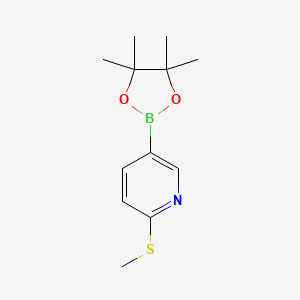
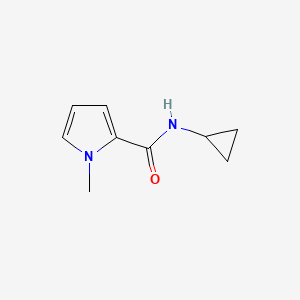
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
